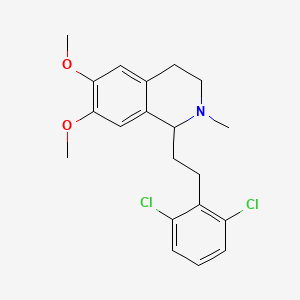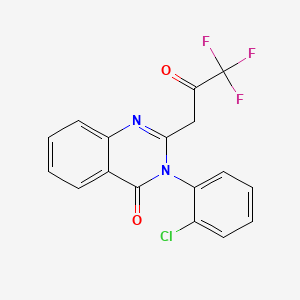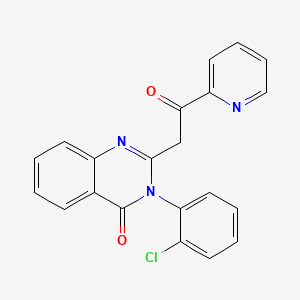
5,6-Dihydro-4-methoxy-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4-methoxy-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H10O2. It is also known as 4-methoxy-5,6-dihydropyran. This compound is characterized by a six-membered ring containing one oxygen atom and a methoxy group attached to the fourth carbon atom. It is commonly used as a reagent in organic synthesis, particularly for the protection of nucleoside hydroxyl functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxy-2H-pyran with hydrogen in the presence of a catalyst such as palladium on carbon. This hydrogenation process results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is used for reduction reactions.
Substitution Reagents: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted pyran derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydro-4-methoxy-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for nucleoside hydroxyl functions in oligonucleotide synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural product analogs.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4-methoxy-2H-pyran-2-one involves its ability to act as a protecting group for hydroxyl functions. The methoxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be easily removed under mild acidic conditions, regenerating the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Lacks the methoxy group, making it less effective as a protecting group.
4-Methoxy-2H-pyran: Does not have the dihydro functionality, limiting its reactivity in certain reactions.
Uniqueness
5,6-Dihydro-4-methoxy-2H-pyran-2-one is unique due to its combination of a methoxy group and a dihydro functionality. This combination enhances its utility as a protecting group and increases its versatility in organic synthesis .
Propiedades
Número CAS |
83920-64-3 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O3/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3 |
Clave InChI |
MEZHTUKDGVTUCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OCC1 |
melting_point |
77 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)


